(3,4-Difluorophenyl)thiourea
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Overview
Description
(3,4-Difluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thiourea group attached to a phenyl ring substituted with fluorine atoms at the 3 and 4 positions
Mechanism of Action
Target of Action
(3,4-Difluorophenyl)thiourea is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Mode of Action
Thiourea derivatives have been shown to interact with various cellular targets, leading to changes in cellular function . For instance, some thiourea derivatives have demonstrated strong antioxidant activity, suggesting that they may interact with reactive oxygen species or enzymes involved in oxidative stress .
Biochemical Pathways
For example, thiourea derivatives have been shown to have antioxidant activity, suggesting that they may affect pathways related to oxidative stress .
Pharmacokinetics
Thiourea is known to be practically completely absorbed after oral administration and is largely excreted unchanged via the kidneys . This suggests that this compound may have similar ADME properties.
Result of Action
Given the broad range of biological activities of thiourea derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,4-Difluorophenyl)thiourea can be synthesized through the reaction of 3,4-difluoroaniline with thiocarbonyldiimidazole. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. This reaction is often facilitated by the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated that (3,4-Difluorophenyl)thiourea may possess anticancer and antimicrobial properties, making it a subject of interest in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
Thiourea: The parent compound, which lacks the fluorine substitutions.
(2,4-Difluorophenyl)thiourea: A similar compound with fluorine atoms at different positions on the phenyl ring.
(3,5-Difluorophenyl)thiourea: Another analog with fluorine substitutions at the 3 and 5 positions.
Uniqueness: (3,4-Difluorophenyl)thiourea is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(3,4-difluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSHKASHVBNWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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